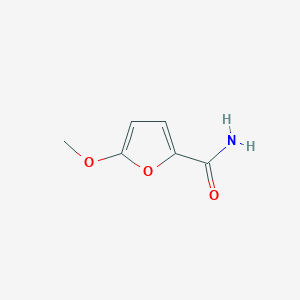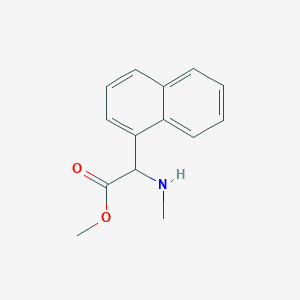
Methyl 2-(methylamino)-2-(1-naphthyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(methylamino)-2-(1-naphthyl)acetate is an organic compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and an ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-2-(1-naphthyl)acetate typically involves the reaction of 1-naphthylacetic acid with methylamine in the presence of a suitable catalyst. The reaction conditions may include:
Temperature: Typically around 50-100°C.
Catalyst: Commonly used catalysts include acids or bases to facilitate the esterification process.
Solvent: Solvents like methanol or ethanol are often used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction parameters are optimized to achieve efficient conversion rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of naphthoquinones.
Reduction: Reduction reactions may lead to the formation of naphthylamines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Naphthoquinones.
Reduction Products: Naphthylamines.
Substitution Products: Various esters and amides.
Aplicaciones Científicas De Investigación
Methyl 2-(methylamino)-2-(1-naphthyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(methylamino)-2-(1-naphthyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: A simple aromatic hydrocarbon with similar structural features.
Naphthylamine: An amine derivative of naphthalene.
Naphthoquinone: An oxidized form of naphthalene.
Uniqueness
Methyl 2-(methylamino)-2-(1-naphthyl)acetate is unique due to its ester functional group and the presence of a methylamino substituent. These features confer specific chemical reactivity and biological activity that distinguish it from other naphthalene derivatives.
Propiedades
Fórmula molecular |
C14H15NO2 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
methyl 2-(methylamino)-2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C14H15NO2/c1-15-13(14(16)17-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13,15H,1-2H3 |
Clave InChI |
HVJFJNFIOWQYGW-UHFFFAOYSA-N |
SMILES canónico |
CNC(C1=CC=CC2=CC=CC=C21)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12855787.png)
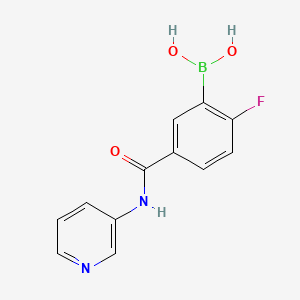

![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)
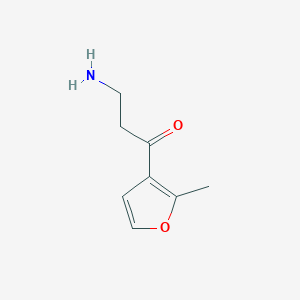
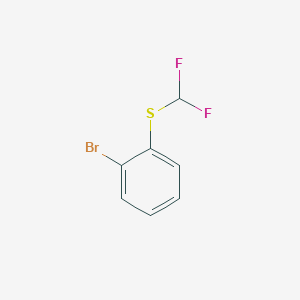

![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12855840.png)
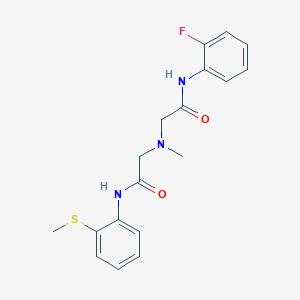
![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)


